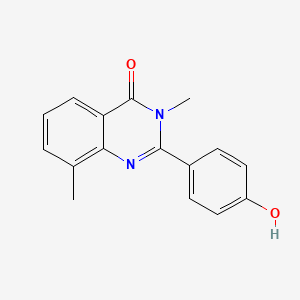

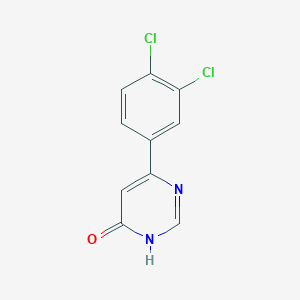

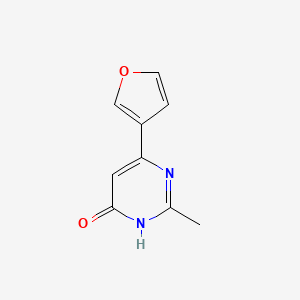

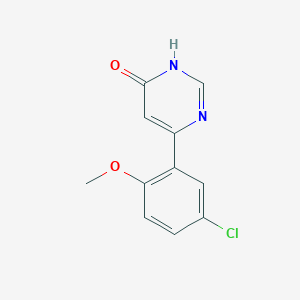

![molecular formula C12H10N2O3 B1486834 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol CAS No. 2098088-23-2](/img/structure/B1486834.png)

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol

Descripción general

Descripción

The compound “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl group is a type of dioxin, which are typically aromatic hydrocarbons that consist of two oxygen atoms linked together in the ortho position .

Molecular Structure Analysis

The molecular structure of “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” would be expected to feature a pyrimidine ring attached to a dioxin group. The exact structure would depend on the specific locations of these groups .Physical And Chemical Properties Analysis

Based on the structure, “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” is likely to have properties typical of aromatic compounds. These might include a relatively high boiling point and stability due to the delocalized electrons in the aromatic ring .Aplicaciones Científicas De Investigación

Field

This application falls under the field of Medicinal Chemistry and Oncology .

Application

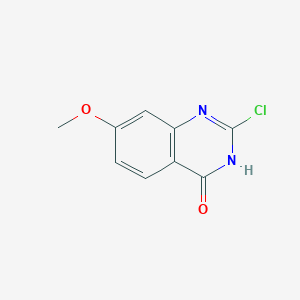

The compound 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one is a novel isoflavone compound synthesized to find a lead product for Aurora kinase inhibitor as an anti-cancer agent .

Method

The three-dimensional structure of the compound was confirmed by single crystal X-ray diffraction . The compound was tested against HCT116 human colon cancer cells using a clonogenic long-term survival assay .

Results

The compound showed an anti-cancer ability, with a GI50 value of 24.9 μM .

Enantioselective Synthesis

Field

This application is in the field of Organic Chemistry .

Application

The compound 2-(2-halophenoxy)-− propane-1,3-diols was used in a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C-O coupling .

Method

A chiral spirodiphosphine monoxide ligand with 1,1’-spirobiindane backbone (SDP(O)) was employed in a palladium-catalyzed highly enantioselective intramolecular O-arylation .

Results

The protocol provided an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes .

Inhibition and Docking Studies

Field

This application is in the field of Medicinal Chemistry .

Application

The isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one was synthesized for inhibition and docking studies on IKKβ .

Method

The structure of the compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography .

Results

The asymmetric unit of the compound consists of two independent molecules. Both molecules exhibit the disorder of each methylene group present in their 1,4-dioxane rings .

Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Field

This application is in the field of Organic Chemistry .

Application

The compound 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material .

Method

The synthesis involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Results

The structure of the product was characterized by 1H-NMR analysis. The route encompassed fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity .

Enantioselective Synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanols

Field

This application is in the field of Organic Chemistry .

Application

A desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)-− propane-1,3-diols was developed .

Method

A chiral spirodiphosphine monoxide ligand with 1,1’-spirobiindane backbone (SDP(O)) was employed in a palladium-catalyzed highly enantioselective intramolecular O-arylation .

Results

The protocol provides an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes .

Biodegradation of Dioxins

Field

This application is in the field of Environmental Science .

Application

Dioxins, a group of structurally related chemicals including dibenzofurans and dibenzo-p-dioxins, are among the most lethal environmental pollutants formed during different anthropogenic activities .

Method

Removal of dioxins from the environment is challenging due to their persistence, recalcitrance to biodegradation, and prevalent nature . Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .

Results

Efforts have been made to harness this fundamental knowledge to cleanup dioxin-polluted soils .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12-5-8(13-7-14-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDICUMBQBSXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=CC(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

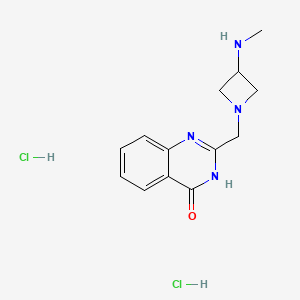

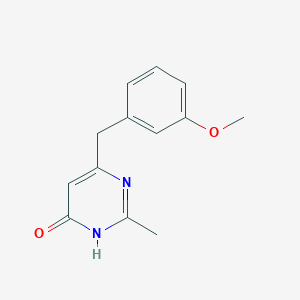

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)